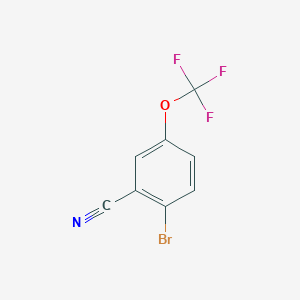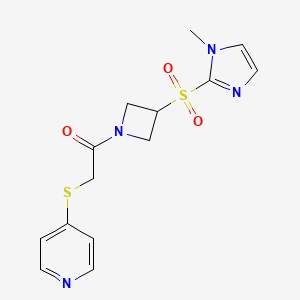
2-Bromo-5-(trifluoromethoxy)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-5-(trifluoromethoxy)benzonitrile” is a chemical compound with the empirical formula C8H3BrF3N . It has a molecular weight of 266.02 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “2-Bromo-5-(trifluoromethoxy)benzonitrile” is 1S/C8H3BrF3NO/c9-7-2-1-6 (3-5 (7)4-13)14-8 (10,11)12/h1-3H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“2-Bromo-5-(trifluoromethoxy)benzonitrile” is a liquid at ambient temperature .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactivity
- Aryne Route to Naphthalenes : The compound has been explored in the context of generating reactive intermediates for the synthesis of complex organic molecules. For instance, the treatment of 1-bromo-2-(trifluoromethoxy)benzene with lithium diisopropylamide (LDA) leads to the generation of phenyllithium intermediates, which upon further reaction steps, allow for the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This methodology highlights the utility of bromo-(trifluoromethoxy)benzonitriles in constructing polycyclic aromatic compounds with potential application in material science and organic electronics (Schlosser & Castagnetti, 2001).
Material Science and Catalysis
- Metal-Organic Frameworks (MOFs) : Research has demonstrated the synthesis of zinc(II) coordination polymers using mixed ligands, including 2-bromo-1,4-benzenedicarboxylic acid. These MOFs exhibit unique structural properties and potential applications in gas storage and separation technologies. Such studies underscore the relevance of bromo-(trifluoromethoxy)benzonitriles in developing advanced materials with environmental and energy-related applications (Hua et al., 2015).
Chemical Analysis and Environmental Science
Herbicide Analysis : The compound's structural motifs are relevant to the analysis and detection of herbicides in biological specimens, aiding in the diagnosis of acute poisoning. Techniques such as high-performance liquid chromatography (HPLC) have been employed to detect chlorophenoxy herbicides and benzonitriles, including bromoxynil, in various biological matrices. This research is crucial for environmental monitoring and public health safety (Flanagan & Ruprah, 1989).
Environmental Degradation of Herbicides : Studies on the microbial degradation of benzonitrile herbicides, such as bromoxynil, emphasize the environmental fate of these chemicals. Understanding the degradation pathways, persistent metabolites, and involved degrader organisms is essential for assessing the environmental impact and developing strategies for mitigating pollution (Holtze et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3NO/c9-7-2-1-6(3-5(7)4-13)14-8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIVHPNDBJNNIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethoxy)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B2694391.png)
![(E)-4-[4-(methoxycarbonyl)piperidino]-4-oxo-2-butenoic acid](/img/structure/B2694392.png)

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2694398.png)
![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)


![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)
